molecular formula C15H14BBrO2 B567367 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid CAS No. 1213768-48-9

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid

Cat. No.: B567367
CAS No.: 1213768-48-9
M. Wt: 316.989
InChI Key: CYZUULREWZKGJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid typically involves the bromination of 9,9-dimethylfluorene followed by borylation. The bromination step introduces the bromine atom at the 7-position of the fluorene ring, while the borylation step introduces the boronic acid group at the 2-position .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale reactions to ensure efficiency and yield .

Scientific Research Applications

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid is a valuable reagent in scientific research, with applications in:

Mechanism of Action

The mechanism by which 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid exerts its effects is primarily through its role as a reagent in organic synthesis. The molecular targets and pathways involved are specific to the reactions it participates in, such as palladium-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

  • Fluorene-2-ylboronic acid
  • Fluorene-2-ylboronic esters
  • Fluorene-2-ylboronic amides
  • Fluorene-2-ylboronic acid anhydrides

Uniqueness: 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the fluorene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .

Properties

IUPAC Name

(7-bromo-9,9-dimethylfluoren-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BBrO2/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZUULREWZKGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213768-48-9
Record name (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid (contains varying amounts of Anhydride)
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